

An In-depth Technical Guide to the Molecular Target of BP-M345

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	BP-M345
Cat. No.:	B12367586

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of **BP-M345**, a novel diarylpentanoid with significant antimitotic activity. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to BP-M345

BP-M345, a diarylpentanoid compound, has been identified as a potent in vitro inhibitor of cancer cell growth with a favorable selectivity index, showing lower toxicity in non-tumor cells. [1][2][3] Its primary mechanism of action is the induction of mitotic arrest in cancer cells, ultimately leading to apoptotic cell death.[2][4][5] This positions **BP-M345** as a promising candidate for further investigation as an antitumor agent.[1]

Molecular Target: α,β -Tubulin

The direct molecular target of **BP-M345** is α,β -tubulin, the fundamental protein subunit of microtubules.[2][6] Microtubules are critical components of the cytoskeleton and are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1]

BP-M345 functions as a microtubule-targeting agent (MTA) by perturbing microtubule dynamics.[1][4] Specifically, it acts as a microtubule destabilizer, leading to microtubule

instability.^[1] This disruption of microtubule function interferes with the proper assembly and function of the mitotic spindle.^{[2][6]}

Molecular docking studies have further elucidated the binding interaction of **BP-M345** with tubulin. The compound is predicted to occupy the colchicine binding site located at the interface of the α and β tubulin subunits.^{[2][6]} The presence of two 3,4,5-trimethoxyphenyl groups in the structure of **BP-M345** is suggested to be important for its potent antimitotic effect, with one group occupying the colchicine binding site on the β -unit and the other providing additional anchoring points on the α -subunit.^[2]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of **BP-M345**.

Table 1: In Vitro Growth Inhibitory Activity (GI₅₀) of **BP-M345**

Cell Line	Cancer Type	GI ₅₀ (μM)
A375-C5	Melanoma	0.24 ± 0.01
MCF-7	Breast Adenocarcinoma	0.45 ± 0.06
NCI-H460	Non-Small Cell Lung Cancer	0.37 ± 0.00
HCT116 (wt p53)	Colon Cancer	0.17

Data compiled from multiple sources.^{[2][5][6][7]}

Table 2: Docking Scores of **BP-M345** and Reference Compounds on Tubulin

Compound	Docking Score (kcal/mol)
BP-M345	-8.7
Colchicine	-10.1
Combretastatin A4	-7.8
Podophyllotoxin	-8.4

Docking scores predict the binding affinity of a ligand to a receptor. A more negative score indicates a stronger predicted binding affinity.[6]

Signaling Pathway and Cellular Consequences

The interaction of **BP-M345** with tubulin initiates a cascade of cellular events that culminate in apoptosis. The disruption of microtubule stability leads to defects in the formation of the mitotic spindle, resulting in improper chromosome congression.[1][4] This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[1][4] The prolonged activation of the SAC due to persistent microtubule defects leads to a sustained mitotic arrest.[1][4] Ultimately, cells arrested in mitosis for an extended period undergo apoptosis.[1][4]

[Click to download full resolution via product page](#)

Caption: Signaling pathway initiated by **BP-M345** binding to tubulin.

Experimental Protocols

The characterization of **BP-M345**'s mechanism of action involved several key experimental methodologies.

5.1. Cell Growth Inhibition Assay (Sulforhodamine B Assay)

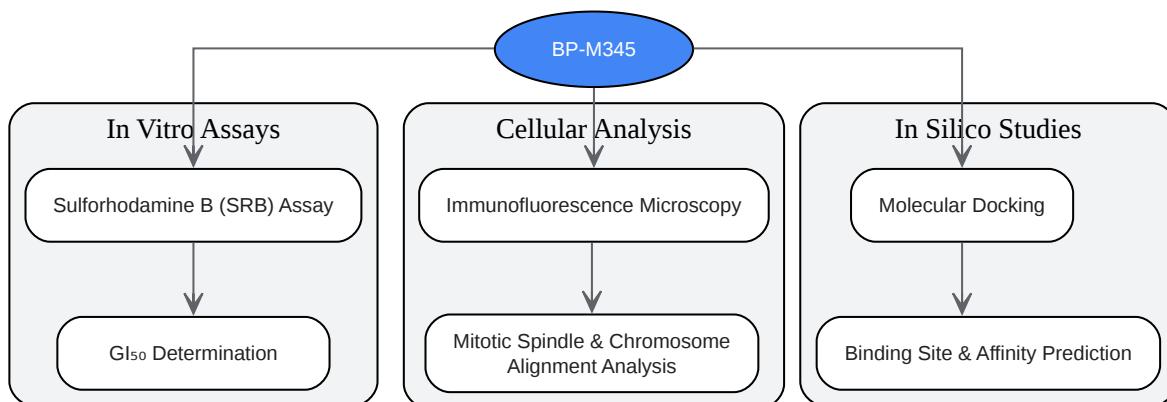
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

- Cell Culture: Human cancer cell lines (e.g., A375-C5, MCF-7, NCI-H460) are seeded in 96-well plates and allowed to attach overnight.[6][7]
- Compound Treatment: Cells are treated with various concentrations of **BP-M345** for a specified period (e.g., 48 hours).[6][7]
- Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

- Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
- Measurement: The absorbance of the solubilized dye is measured spectrophotometrically, which is proportional to the cell number.
- Data Analysis: The GI₅₀ values are calculated from the dose-response curves.

5.2. Immunofluorescence Microscopy for Mitotic Spindle Analysis

This technique is used to visualize the effects of **BP-M345** on the mitotic spindle and chromosome alignment.


- Cell Culture and Treatment: Cells are grown on coverslips and treated with **BP-M345** (e.g., 0.74 μ M for NCI-H460 cells).[6]
- Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol) and permeabilized with a detergent (e.g., Triton X-100).
- Immunostaining:
 - Microtubules are labeled with a primary antibody against α -tubulin, followed by a fluorescently labeled secondary antibody (e.g., green).[6]
 - DNA is counterstained with a fluorescent dye like DAPI (blue).[6]
- Imaging: The stained cells are visualized using a fluorescence microscope to assess spindle morphology and chromosome congression.[6]

5.3. Molecular Docking Studies

Computational docking studies are performed to predict the binding mode and affinity of **BP-M345** to its target, tubulin.

- Target Preparation: The 3D crystal structure of α,β -tubulin (e.g., PDB ID: 4O2B) is obtained from the Protein Data Bank.[6]
- Ligand Preparation: The 3D structure of **BP-M345** is generated and optimized.

- Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding conformation of **BP-M345** within the colchicine binding site of tubulin.[6]
- Analysis: The predicted binding poses and docking scores are analyzed to understand the molecular interactions between **BP-M345** and tubulin.[6]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing the molecular target of **BP-M345**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BP-M345, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BP-M345 as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. BP-M345, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Target of BP-M345]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367586#what-is-the-molecular-target-of-bp-m345]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com